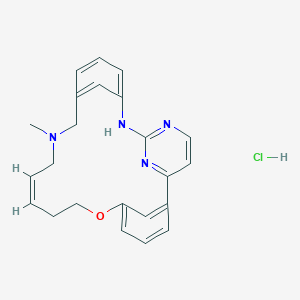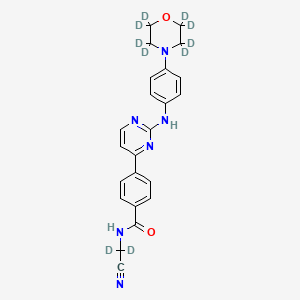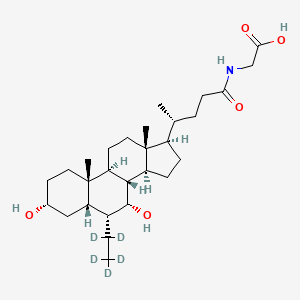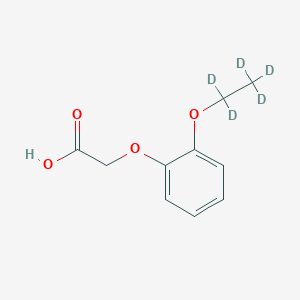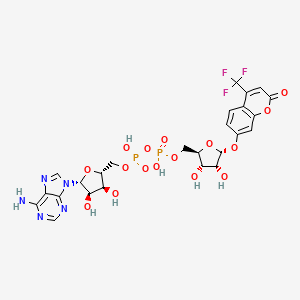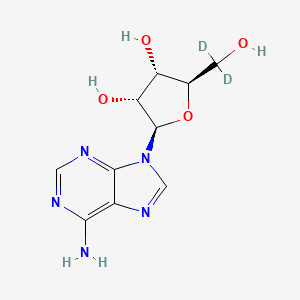
Adenosine-5',5''-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine-d2 is a compound that involves the interaction between adenosine and dopamine D2 receptors. This compound is significant in the study of neurotransmission and has implications in various neurological and psychiatric disorders. Adenosine-d2 is particularly noted for its role in the modulation of neurotransmitter release and its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of adenosine-d2 typically involves the synthesis of adenosine and dopamine D2 receptor ligands, followed by their conjugation. The synthetic route may include the use of specific peptides derived from transmembrane helices to facilitate receptor-receptor interactions . The reaction conditions often involve controlled temperature and pH to ensure the stability of the compound.
Industrial Production Methods
Industrial production of adenosine-d2 may involve large-scale synthesis using bioreactors and advanced purification techniques. The process ensures high yield and purity, which is crucial for its application in research and therapeutic settings.
Analyse Chemischer Reaktionen
Types of Reactions
Adenosine-d2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, which can be facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as hydroxide ions. The reactions are often conducted under controlled temperature and pressure to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Adenosine-d2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study receptor-ligand interactions and signal transduction pathways.
Biology: Investigated for its role in cellular communication and neurotransmission.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Wirkmechanismus
The mechanism of action of adenosine-d2 involves its interaction with adenosine A2A and dopamine D2 receptors. This interaction modulates the activity of these receptors, influencing neurotransmitter release and signal transduction pathways . The molecular targets include G protein-coupled receptors, which play a crucial role in cellular communication and response to external stimuli.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine A2A receptor antagonists: Compounds like istradefylline, which are used in the treatment of Parkinson’s disease.
Dopamine D2 receptor antagonists: Medications such as haloperidol, used in the management of schizophrenia.
Uniqueness
Adenosine-d2 is unique due to its dual interaction with both adenosine and dopamine receptors, providing a more comprehensive modulation of neurotransmission compared to compounds that target only one receptor type . This dual interaction offers potential advantages in therapeutic applications, particularly in conditions involving dysregulation of multiple neurotransmitter systems.
Eigenschaften
Molekularformel |
C10H13N5O4 |
|---|---|
Molekulargewicht |
269.25 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[dideuterio(hydroxy)methyl]oxolane-3,4-diol |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i1D2 |
InChI-Schlüssel |
OIRDTQYFTABQOQ-QTYQXZHASA-N |
Isomerische SMILES |
[2H]C([2H])([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)O |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


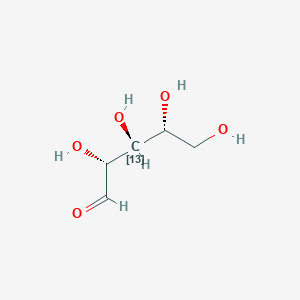
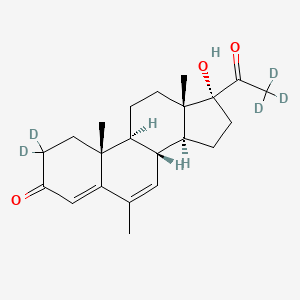

![1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408544.png)
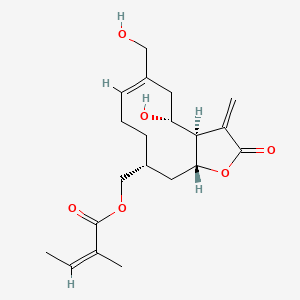
![2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid](/img/structure/B12408559.png)
